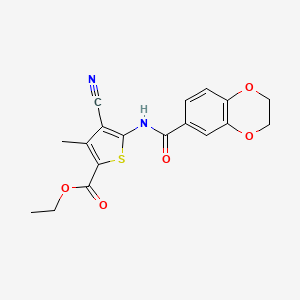

ETHYL 4-CYANO-5-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-3-METHYLTHIOPHENE-2-CARBOXYLATE

Description

ETHYL 4-CYANO-5-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-3-METHYLTHIOPHENE-2-CARBOXYLATE is a heterocyclic compound featuring a thiophene core substituted with a cyano group at position 4, a 2,3-dihydro-1,4-benzodioxine-6-amido moiety at position 5, and a methylthio group at position 2. The ethyl carboxylate ester at position 2 enhances solubility and modulates reactivity.

Properties

IUPAC Name |

ethyl 4-cyano-5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5S/c1-3-23-18(22)15-10(2)12(9-19)17(26-15)20-16(21)11-4-5-13-14(8-11)25-7-6-24-13/h4-5,8H,3,6-7H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLUUMFUWVZALW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC3=C(C=C2)OCCO3)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Similar compounds have been shown to affect a variety of biochemical pathways, leading to a broad spectrum of biological activities .

Result of Action

Similar compounds have been shown to have a variety of effects at the molecular and cellular level, contributing to their broad spectrum of biological activities .

Biological Activity

Ethyl 4-cyano-5-(2,3-dihydro-1,4-benzodioxine-6-amido)-3-methylthiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features a thiophene ring, a cyano group, and a benzodioxine moiety, which contribute to its biological properties.

Antimicrobial Activity

Research has indicated that compounds containing benzodioxine and thiophene structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiophene showed activity against various bacterial strains, suggesting that this compound may possess similar effects.

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of certain cancer cell lines. For example, a derivative of this compound was tested against breast cancer cells and demonstrated a dose-dependent reduction in cell viability.

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes. The inhibition of enzymes such as cyclooxygenase (COX) has been linked to anti-inflammatory effects.

Neuroprotective Effects

Recent studies have suggested potential neuroprotective effects of compounds with similar structures. This compound may protect neuronal cells from oxidative stress and apoptosis.

Table 1: Biological Activities of this compound

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively, indicating moderate antimicrobial activity.

Case Study 2: Anticancer Activity

A study involving MCF-7 breast cancer cells showed that treatment with this compound resulted in a significant decrease in cell proliferation by approximately 50% at a concentration of 10 µM after 48 hours.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural differences and inferred properties between the target compound and structurally related ethyl carboxylate derivatives:

Key Observations:

Core Heterocycle Influence: The thiophene core in the target compound offers distinct electronic properties compared to pyridine or indole derivatives. Thiophenes are sulfur-containing heterocycles with higher electron density, which may influence binding to metal ions or redox-active targets .

Substituent Effects: The benzodioxine amido group in the target compound is unique among the listed analogs. This moiety may improve bioavailability due to its oxygen-rich, hydrophilic nature . Cyano groups are present in both the target and pyridine derivatives (e.g., ), suggesting shared reactivity in nucleophilic addition or coordination chemistry. Thioxo (in ) and methylthio (in the target) groups introduce sulfur-based functionality, which could mediate disulfide bond formation or antioxidant activity.

Steric and Electronic Factors :

- Bulky substituents (e.g., diphenyl groups in ) may hinder molecular packing, affecting crystallinity and solubility. In contrast, the target’s benzodioxine amide group balances steric demand with polarity.

Q & A

Q. What are the common synthetic routes for preparing this compound, and what methodological considerations are critical for optimizing yield?

Answer: The compound can be synthesized via a multi-step approach:

Core Thiophene Formation : Start with ethyl 3-methylthiophene-2-carboxylate derivatives. Introduce the cyano group at the 4-position using a nitrile source (e.g., trimethylsilyl cyanide) under acidic conditions.

Amide Coupling : React the 5-amino-thiophene intermediate with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid using coupling agents like HATU or EDCI in anhydrous DMF. Maintain inert conditions to prevent hydrolysis .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the pure product.

Q. Critical Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-alkylation.

- Optimize stoichiometry of the coupling agent (1.2–1.5 equivalents) to minimize side products.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer :

- NMR Spectroscopy :

- Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion ([M+H]⁺ expected m/z). Cross-reference with exact mass databases .

- HPLC : Employ a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% by AUC).

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., ethanol/water mix). Use SHELXL for refinement to determine bond lengths, angles, and torsion angles.

Key Insight : Discrepancies between computational (DFT-optimized) and experimental (SCXRD) geometries often arise from crystal packing forces, which can be analyzed via Hirshfeld surfaces .

Q. How can conflicting data on biological activity (e.g., antioxidant vs. cytotoxic effects) be systematically addressed?

Answer :

- Dose-Response Studies : Perform assays (e.g., DPPH for antioxidant activity, MTT for cytotoxicity) across a concentration range (1–100 μM). Use ANOVA to identify statistically significant trends .

- Mechanistic Probes :

- ROS Scavenging: Measure superoxide dismutase (SOD) activity in cell lysates.

- Apoptosis Markers: Quantify caspase-3/7 activation via fluorometric assays.

- Data Reconciliation : Cross-validate with structural analogs (e.g., replacing the cyano group) to isolate functional group contributions .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

Answer :

- Solubility Enhancement :

- Stability Profiling :

- Conduct forced degradation studies (pH 1–13, 40–60°C). Monitor via UPLC-MS to identify hydrolysis products (e.g., free carboxylic acid from ester cleavage) .

Q. How do substituents on the benzodioxine ring influence electronic properties and reactivity?

Answer :

- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G**) to map electron density (e.g., Fukui indices) at the amide carbonyl and cyano groups.

- Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., nucleophilic substitution at the thiophene ring). Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.